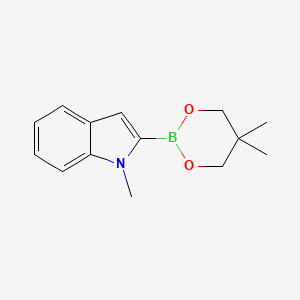

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-14(2)9-17-15(18-10-14)13-8-11-6-4-5-7-12(11)16(13)3/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVAPCDTEBSPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629645 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905966-48-5 | |

| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Foundational Physicochemical Properties

A Comprehensive Technical Guide to the Physicochemical Characterization of Novel Pharmaceutical Compounds: A Methodological Framework

Audience: Researchers, scientists, and drug development professionals.

Introduction

The journey of a novel chemical entity from discovery to a viable drug candidate is a rigorous and multifaceted process. Central to this endeavor is the comprehensive characterization of its physical and chemical properties. These intrinsic attributes, collectively known as physicochemical properties, are paramount as they profoundly influence a compound's behavior in biological systems, its formulation potential, and its ultimate therapeutic efficacy. While specific data for every novel compound, such as the not-publicly characterized CAS 905966-48-5, is often proprietary or not yet determined, the methodologies for elucidating these critical parameters are well-established.

This guide provides a senior application scientist's perspective on the essential physicochemical properties to be assessed for any new drug candidate. It will delve into the "why" and "how" of their determination, offering not just protocols but the strategic rationale behind them. Our focus is on building a self-validating system of characterization that ensures data integrity and provides a solid foundation for further development.

A thorough understanding of a compound's foundational properties is the bedrock of drug development. These parameters dictate everything from absorption and distribution to metabolism and excretion (ADME).

Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed. Therefore, aqueous solubility is often the first and most critical hurdle for any potential oral drug candidate.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Preparation of Saturated Solutions: Excess solid compound is added to a series of buffered solutions at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: The resulting slurries are agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are filtered (e.g., using a 0.45 µm filter) or centrifuged to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Solubility Profile

| pH | Solubility (µg/mL) |

| 1.2 | [Insert Value] |

| 4.5 | [Insert Value] |

| 6.8 | [Insert Value] |

| 7.4 | [Insert Value] |

Expert Insight: The choice of pH values is critical as it mimics the transit of a drug through the gastrointestinal tract. A significant pH-dependent solubility profile may indicate that the compound is ionizable, which has profound implications for its absorption.

Diagram: Solubility Determination Workflow

Caption: Shake-Flask Method for Log P/D Determination.

Part 2: Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and dissolution rate.

Crystallinity and Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, including solubility and melting point.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: A small amount of the solid sample is finely ground and packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline form. A sharp, well-defined pattern is indicative of crystalline material, while a broad, diffuse halo suggests an amorphous solid.

Expert Insight: XRPD is the gold standard for identifying crystalline forms. It is crucial to screen for polymorphism early in development, as a change in crystalline form can have significant regulatory and therapeutic consequences.

Thermal Properties

Thermal analysis techniques provide valuable information about the melting point, glass transition, and thermal stability of a compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Encapsulation: A small amount of the sample (1-5 mg) is accurately weighed and sealed in an aluminum pan.

-

Heating Program: The sample and a reference pan are heated at a constant rate.

-

Data Recording: The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

-

Analysis: Endothermic events, such as melting, and exothermic events, such as decomposition, are identified and quantified.

Data Presentation: Thermal Analysis Summary

| Property | Value (°C) |

| Melting Point (Tm) | [Insert Value] |

| Glass Transition (Tg) | [Insert Value] |

| Decomposition Onset | [Insert Value] |

Introduction: The Role and Characterization of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-methyl-1H-indole-2-boronic acid neopentyl ester

1-methyl-1H-indole-2-boronic acid neopentyl ester is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. As a derivative of indole, a privileged scaffold in medicinal chemistry, this compound serves as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex molecular architectures.[1] The neopentyl ester group confers enhanced stability and solubility compared to the corresponding boronic acid, facilitating easier handling, purification, and more reproducible reaction outcomes.[2]

Accurate and comprehensive characterization of this intermediate is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed exploration of the spectroscopic data for 1-methyl-1H-indole-2-boronic acid neopentyl ester, offering researchers and drug development professionals a thorough reference for its synthesis and analysis. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), interpreting the resulting data to build a complete structural profile of the molecule.

Caption: Molecular structure of the target compound.

Synthesis and Purification: A Validated Protocol

The synthesis of boronic esters from their corresponding acids is a well-established and robust transformation. The protocol described here leverages the reaction between 1-methyl-1H-indole-2-boronic acid and neopentyl glycol, using a Dean-Stark apparatus to drive the equilibrium towards the ester product by removing water. This method is widely applicable and ensures high conversion.[2]

Experimental Protocol: Synthesis

-

Reagent Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-2-boronic acid (1.0 equiv), neopentyl glycol (1.1 equiv), and toluene (sufficient to suspend the reagents, approx. 0.2 M).

-

Azeotropic Dehydration: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (oil bath temperature ~140 °C).

-

Reaction Monitoring: Continue heating at reflux until no more water is observed collecting in the Dean-Stark trap (typically 1.5-3 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting boronic acid.

-

Workup: Allow the reaction mixture to cool to room temperature. Wash the organic solution sequentially with deionized water and brine. This step is crucial for removing any unreacted neopentyl glycol and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure 1-methyl-1H-indole-2-boronic acid neopentyl ester.

Caption: Workflow for the synthesis of the title compound.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Underlying Principles & Experimental Causality

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms or aromatic rings can cause a "deshielding" effect, shifting the resonance to a higher frequency (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable connectivity data.

Protocol for Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified ester in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference.[3]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.[3]

-

Data Acquisition: Record the spectrum at room temperature, typically acquiring 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Analysis

The ¹H NMR spectrum of 1-methyl-1H-indole-2-boronic acid neopentyl ester is expected to show distinct signals corresponding to the indole core, the N-methyl group, and the neopentyl ester moiety.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale for Chemical Shift |

| Indole H-7 | ~7.70 | d | 1H | ~8.0 | Deshielded by proximity to the heterocyclic ring and anisotropic effects. |

| Indole H-4 | ~7.55 | d | 1H | ~8.4 | Deshielded by the aromatic ring current. |

| Indole H-5, H-6 | ~7.15-7.30 | m | 2H | - | Complex multiplet in the typical aromatic region. |

| Indole H-3 | ~6.80 | s | 1H | - | Shielded relative to other aromatic protons, characteristic of the indole 3-position. |

| N-CH₃ | ~3.85 | s | 3H | - | Singlet in a region typical for N-methyl groups on heteroaromatic rings. |

| O-CH₂ | ~3.80 | s | 4H | - | Singlet due to the symmetry of the neopentyl group; deshielded by adjacent oxygen atoms. |

| C-(CH₃)₂ | ~1.05 | s | 6H | - | Classic singlet for the two equivalent methyl groups of the neopentyl moiety, in the aliphatic region. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Underlying Principles & Experimental Causality

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its electronic environment. Proton-decoupled ¹³C NMR is the standard experiment, where each carbon signal appears as a singlet, simplifying the spectrum.

Protocol for Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[3]

-

Data Acquisition: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Data Interpretation and Analysis

The ¹³C NMR spectrum will confirm the presence of all 15 carbon atoms in the molecule, with characteristic shifts for the indole, N-methyl, and neopentyl ester carbons.

| Carbon Assignment | Expected δ (ppm) | Rationale for Chemical Shift |

| Indole C-7a | ~139.0 | Quaternary carbon at the indole ring fusion. |

| Indole C-3a | ~129.5 | Quaternary carbon at the indole ring fusion. |

| Indole C-5 | ~122.5 | Aromatic CH carbon. |

| Indole C-6 | ~121.0 | Aromatic CH carbon. |

| Indole C-4 | ~120.0 | Aromatic CH carbon. |

| Indole C-7 | ~110.0 | Aromatic CH carbon, shifted upfield due to the influence of the nitrogen atom. |

| Indole C-3 | ~105.0 | Characteristic upfield shift for the C-3 of an N-substituted indole. |

| Indole C-2 | Not observed or very broad | The carbon directly attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus and may not be observed. |

| O-C H₂ | ~72.5 | Aliphatic carbon deshielded by the attached oxygen atom.[2] |

| C -(CH₃)₂ | ~32.0 | Quaternary aliphatic carbon of the neopentyl group.[2] |

| N-C H₃ | ~31.5 | Aliphatic carbon of the N-methyl group. |

| C-(C H₃)₂ | ~22.0 | Equivalent methyl carbons of the neopentyl group.[2] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Underlying Principles & Experimental Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of specific chemical bonds and functional groups, making it an excellent tool for qualitative functional group analysis. The B-O bond in boronate esters gives rise to a particularly strong and characteristic absorption.[4]

Protocol for Data Acquisition

-

Sample Preparation: The spectrum can be acquired from a thin film of the compound on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.

Data Interpretation and Analysis

Key peaks in the IR spectrum will confirm the presence of the aromatic indole system and the boronate ester functional group.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic (Indole) |

| ~2960, 2870 | C-H Stretch | Aliphatic (N-CH₃, Neopentyl)[2] |

| ~1470, 1550 | C=C Stretch | Aromatic Ring (Indole) |

| ~1340-1380 | B-O Stretch | Boronate Ester (Strong, diagnostic peak) [2][4] |

| ~1320 | C-N Stretch | Indole Ring |

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Underlying Principles & Experimental Causality

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a definitive piece of evidence for its identity. The fragmentation pattern, caused by the breakdown of the molecular ion, offers additional structural clues. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques that typically yield the protonated molecular ion [M+H]⁺.

Protocol for Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

Data Interpretation and Analysis

-

Molecular Formula: C₁₅H₂₀BNO₂

-

Exact Mass: 257.1587

-

Expected [M+H]⁺: 258.1665

The primary observation will be the protonated molecular ion. The fragmentation pattern can provide further structural validation. A likely fragmentation involves the loss of the neopentyl group or parts of the boronate ester moiety.

Caption: Plausible fragmentation pathways in ESI-MS.

Conclusion

The comprehensive analysis of 1-methyl-1H-indole-2-boronic acid neopentyl ester using a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous confirmation of its structure. The characteristic signals, including the diagnostic B-O stretch in the IR spectrum, the specific pattern of aromatic and aliphatic protons in the ¹H NMR, and the correct molecular weight determined by MS, form a self-validating dataset. This guide serves as a foundational reference for researchers, ensuring the quality control and correct identification of this vital synthetic intermediate, thereby enabling greater confidence and reproducibility in synthetic chemistry and drug development endeavors.

References

-

Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth. 2020, 97, 245-261. [Link]

-

Ciepielski, B., & Dąbrowski, M. (2020). Indolylboronic Acids: Preparation and Applications. Molecules, 25(15), 3439. [Link]

-

Krempner, C., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions. [Link]

-

Wiley-VCH. (n.d.). Supporting Information for Arylation Reactions. [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15832–15847. [Link]

-

MDPI. (2022). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. Polymers, 14(23), 5158. [Link]

-

Aggarwal, V. K., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(30), 9545–9555. [Link]

-

Williams, C. M., et al. (2015). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

ResearchGate. (n.d.). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. [Link]

-

ResearchGate. (n.d.). Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. [Link]

-

Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-4200. [Link]

-

ResearchGate. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

DergiPark. (2022). A new boronic acid and boronate esters containing polymer groups: synthesis and investigation of their spectroscopic properties. [Link]

-

ACS Publications. (n.d.). Catalyst Controlled Site- and Stereoselective Rhodium(II) Carbene C(sp3)-H Functionalization of Allyl Boronates. [Link]

-

The Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of Indole-2-Boronic Esters in Cross-Coupling Reactions

Foreword: The Strategic Value of the Indole-2-yl Motif

For researchers, medicinal chemists, and materials scientists, the indole scaffold represents a cornerstone of molecular design. Its prevalence in blockbuster pharmaceuticals, natural products, and organic electronics underscores the enduring need for efficient and versatile methods for its functionalization. Among the various strategies, the use of indole-2-boronic esters as nucleophilic partners in transition-metal-catalyzed cross-coupling reactions has emerged as a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, stability, and reactivity of indole-2-boronic esters in a range of cross-coupling reactions, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Synthesis of Indole-2-Boronic Esters: Accessing the Key Precursor

The journey to successful cross-coupling begins with the efficient and selective synthesis of the indole-2-boronic ester. The most prevalent and strategically advantageous method is the direct C-H borylation of the indole core, typically at the C2 position, which is electronically favored due to the acidity of the C2-H bond[1].

Iridium-Catalyzed C-H Borylation: The Workhorse Reaction

Iridium-based catalytic systems, often employing bipyridine-based ligands, are the most common and effective for the selective C2 borylation of indoles[1]. The choice of boron source, ligand, and reaction conditions is critical for achieving high yields and selectivity.

Experimental Protocol: Iridium-Catalyzed C2-Borylation of N-Boc-Indole

This protocol provides a reliable method for the synthesis of N-Boc-indole-2-boronic acid pinacol ester.

Materials:

-

N-Boc-indole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

-

[Ir(cod)OMe]₂ (1.5 mol%)

-

4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add N-Boc-indole, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy.

-

Add anhydrous THF via syringe.

-

Stir the reaction mixture at 80 °C for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-Boc-indole-2-boronic acid pinacol ester.

Causality Behind Experimental Choices:

-

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group serves a dual purpose: it enhances the solubility of the indole and prevents potential side reactions at the indole nitrogen.

-

Iridium Catalyst: The [Ir(cod)OMe]₂/dtbpy system is highly active and selective for the C-H borylation of a wide range of heterocycles, including indoles.

-

B₂pin₂: This is a stable, easily handled, and commercially available source of boron.

-

Anhydrous Conditions: Moisture can lead to the hydrolysis of the boronic ester and deactivation of the catalyst.

Alternative Synthetic Routes

While C-H borylation is dominant, other methods for synthesizing indolylboronic acids and esters exist, such as:

-

Halogen-Lithium Exchange: This classic method involves the treatment of a halo-indole (e.g., 2-bromoindole) with an organolithium reagent followed by quenching with a borate ester. However, the requirement for cryogenic temperatures and strongly basic reagents can limit its functional group tolerance.

-

Decarboxylative Cross-Coupling: This newer method utilizes indole-2-carboxylic acids as starting materials, which undergo a palladium or rhodium-catalyzed borylation with the extrusion of CO₂[1].

Stability and the Challenge of Protodeboronation

A critical consideration when working with indole-2-boronic esters is their stability, particularly their susceptibility to protodeboronation . This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the parent indole and a loss of the desired reactivity.

Protodeboronation of arylboronic acids is known to be catalyzed by both acid and base[2]. For heteroarylboronic esters, especially electron-rich systems like indoles, this can be a significant competing pathway, particularly under the basic conditions often employed in cross-coupling reactions. The C2 position of indole is particularly prone to protodeboronation due to the electronic nature of the heterocycle[1].

Mitigation Strategies:

-

Use of Milder Bases: Employing weaker bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOtBu can help to minimize protodeboronation.

-

Anhydrous Conditions: While some Suzuki-Miyaura reactions benefit from the presence of water, minimizing water content can suppress the hydrolysis of the boronic ester to the more reactive (and potentially less stable) boronic acid, which can be more prone to protodeboronation.

-

Use of Stabilizing Boronic Esters: While pinacol esters are common, N-methyliminodiacetic acid (MIDA) boronates have shown enhanced stability and are often used for slow-release cross-coupling, minimizing the concentration of the reactive boronic acid in solution at any given time[3][4].

Suzuki-Miyaura Coupling: The Premier C-C Bond Forming Reaction

The Suzuki-Miyaura reaction is the most widely employed cross-coupling reaction utilizing indole-2-boronic esters, enabling the formation of 2-arylindoles, which are prevalent motifs in medicinal chemistry[1].

Mechanistic Considerations

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond to form a Pd(II) species.

-

Transmetalation: The organic group from the indole-2-boronic ester is transferred to the palladium center. This step is often rate-limiting and is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired 2-arylindole product.

Recent studies suggest that for boronic esters, transmetalation may occur directly from the ester without prior hydrolysis to the boronic acid, especially under anhydrous conditions[5].

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of N-Boc-indole-2-boronic acid pinacol ester with aryl bromides.

Materials:

-

N-Boc-indole-2-boronic acid pinacol ester (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd(dppf)Cl₂ (3 mol%)

-

K₃PO₄ (2.0 equiv)

-

1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

-

In a microwave vial or Schlenk tube, combine N-Boc-indole-2-boronic acid pinacol ester, the aryl bromide, Pd(dppf)Cl₂, and K₃PO₄.

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add the degassed 1,4-dioxane/H₂O mixture via syringe.

-

Heat the reaction mixture to 100-120 °C for 2-6 hours. Microwave irradiation can often accelerate the reaction.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Trustworthiness of the Protocol:

-

Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki-Miyaura couplings, including those involving heteroaryl boronic esters.

-

Base Selection: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation while minimizing protodeboronation.

-

Solvent System: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of Suzuki-Miyaura couplings with indole-2-boronic esters, showcasing the versatility of this methodology.

| Entry | Aryl Halide/Triflate | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 | [1] |

| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 18 | 78 | [1] |

| 3 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O | 100 | 4 | 92 | [6] |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME | 85 | 16 | 65 | [1] |

| 5 | Phenyl triflate | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 6 | 88 | [1] |

Expanding the Toolbox: Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most common, indole-2-boronic esters can participate in other important cross-coupling reactions, further expanding their synthetic utility.

Sonogashira Coupling: Access to 2-Alkynylindoles

The Sonogashira coupling enables the synthesis of 2-alkynylindoles, which are valuable precursors for further transformations. While the direct coupling of boronic acids with terminal alkynes is not the standard Sonogashira protocol, modified conditions have been developed. A more common approach involves the conversion of the boronic ester to an iodide, which then undergoes a traditional Sonogashira coupling. However, direct coupling protocols are emerging.

Representative Protocol (Modified):

-

Conversion to 2-Iodoindole: Treat the N-protected indole-2-boronic ester with an iodinating agent such as I₂ or NIS in the presence of a silver or copper salt.

-

Sonogashira Coupling: Couple the resulting 2-iodoindole with a terminal alkyne using a standard Sonogashira catalyst system (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like Et₃N or piperidine)[7][8].

Heck Reaction: Formation of 2-Alkenylindoles

The Heck reaction allows for the formation of C-C bonds between an aryl or vinyl halide and an alkene. While aryl halides are the typical electrophiles, methods for the oxidative Heck reaction of boronic acids have been developed.

Representative Protocol (Oxidative Heck):

-

Reactants: N-protected indole-2-boronic acid (1.0 equiv) and an alkene (e.g., styrene or an acrylate) (1.5 equiv).

-

Catalyst: Pd(OAc)₂ (5-10 mol%).

-

Oxidant: An oxidant such as benzoquinone or Ag₂CO₃ is required to regenerate the active Pd(II) species.

-

Solvent: A polar aprotic solvent like DMF or DMSO.

-

Conditions: The reaction is typically heated to 80-120 °C[6][9].

Buchwald-Hartwig Amination: A Niche Application

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While the direct use of a boronic ester as the amine component is not a standard transformation, there are reports of using boronic acids as aryl sources in amination reactions, although this is less common for indole-2-boronic esters. A more typical approach would be to use the indole-2-boronic ester to synthesize a 2-haloindole, which can then be used as the electrophile in a standard Buchwald-Hartwig amination[10][11].

Conclusion and Future Outlook

Indole-2-boronic esters are undeniably valuable and versatile building blocks in modern organic synthesis. Their accessibility through C-H borylation and their reactivity in the Suzuki-Miyaura coupling have made the synthesis of 2-arylindoles a routine and robust process. While challenges such as protodeboronation persist, a deeper understanding of the reaction mechanisms and the development of more stable boronic acid surrogates like MIDA boronates continue to expand the scope and reliability of these transformations.

The exploration of indole-2-boronic esters in other cross-coupling reactions, such as the Heck and Sonogashira couplings, remains a fertile ground for further research. The development of more direct and efficient protocols for these transformations will undoubtedly unlock new avenues for the synthesis of complex indole-containing molecules, further solidifying the importance of this reactive intermediate in the arsenal of the synthetic chemist.

References

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). The base-catalyzed protodeboronation of boronic acids: a mechanistic review. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15830-15851. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Reid, W. B., Spillane, J. J., Krause, S. B., & Watson, D. A. (2016). Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction. Journal of the American Chemical Society, 138(17), 5539-5542. [Link]

-

Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed Sonogashira coupling of ynamides with o-iodoanilines: a straightforward synthesis of 2-aminoindoles. Tetrahedron, 63(17), 3559-3574. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Alonso, F., Beletskaya, I. P., & Yus, M. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 4949-4983. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14316-14332. [Link]

-

Lee, D. S., & Morken, J. P. (2022). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 144(1), 535-542. [Link]

-

Lee, J. C., & Burke, M. D. (2022). Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. Organic Letters, 24(16), 3026-3031. [Link]

-

Dandapani, S., & Curran, D. P. (2004). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 69(25), 8751-8758. [Link]

-

Ma, Y., et al. (2021). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. Angewandte Chemie International Edition, 60(38), 20876-20883. [Link]

-

Reid, W. B., Spillane, J. J., Krause, S. B., & Watson, D. A. (2016). Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction. Organic Chemistry Portal. [Link]

-

Melzig, L., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

-

Somei, M., & Yamada, F. (2006). Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. Synfacts, 2006(04), 0318-0318. [Link]

-

Cheung, C. W., & Hu, X. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][5]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(11), 5115-5125. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

-

Kollár, L., & Keglevich, G. (2010). Flow Chemistry: Sonogashira Coupling. Current Organic Chemistry, 14(16), 1734-1744. [Link]

-

Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271-3274. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380-11397. [Link]

-

Chaudhary, P., & Kumar, A. (2016). Sonogashira coupling reactions of phenylacetylene and aryl halides. Journal of Coordination Chemistry, 69(11-13), 1968-1980. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 823-830. [Link]

-

Malik, I., & Fihri, A. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Catalysts, 11(10), 1205. [Link]

-

Maji, A., & Maiti, D. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 1-9. [Link]

-

Baryshnikov, G. V., et al. (2024). Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. Molecules, 29(22), 4946. [Link]

-

Yin, J., & Raines, R. T. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 4(20), 3477-3480. [Link]

-

Erdélyi, M., & Gogoll, A. (2008). Synthesis of Diphenylacetylene Boronic Acid Derivatives for Hydroarylation of C60. Diva-Portal.org. [Link]

-

Nolan, S. P., & Cazin, C. S. (2019). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 17(3), 574-578. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12268-12279. [Link]

-

Reid, W. B., & Watson, D. A. (2018). Synthesis of Trisubstituted Alkenyl Boronic Esters from Alkenes Using the Boryl-Heck Reaction. Organic Letters, 20(21), 6822-6826. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Aldrichimica Acta, 42(1), 17-27. [Link]

-

Gevorgyan, V., & Seregin, I. V. (2011). Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters: A Concise Route to Benzofurans, Indoles, Furopyridines and Pyrrolopyridines. Organic letters, 13(12), 3166-3169. [Link]

-

Cheung, C. W., & Hu, X. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][5]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(11), 5115-5125. [Link]

-

Li, Y., et al. (2023). Denitrative Mizoroki–Heck reaction of unactivated alkenes. Organic Chemistry Frontiers, 10(15), 3757-3763. [Link]

-

Jacoby, S., et al. (2024). Buchwald‐Hartwig amination of aryl halides with substituted anilines. Chemistry–A European Journal. [Link]

-

Kwong, F. Y., & So, C. M. (2017). Cobalt-catalyzed cross-coupling reactions of arylboronic esters and aryl halides. Organometallics, 36(22), 4349-4357. [Link]

-

Reid, W. B., & Watson, D. A. (2021). Synthesis of 1,1-Diboryl Alkenes Using the Boryl-Heck Reaction. Organic Letters, 23(11), 4346-4350. [Link]

-

Wang, D., et al. (2019). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Advanced Synthesis & Catalysis, 361(15), 3584-3589. [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions [organic-chemistry.org]

- 9. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

Methodological & Application

reaction conditions for coupling 1-methylindole-2-boronate with aryl halides

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-1-methylindoles

Introduction: The Significance of 2-Arylindoles in Modern Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Specifically, the construction of a carbon-carbon bond at the C2 position of the indole nucleus to introduce an aryl group yields 2-arylindoles, a motif of significant interest in drug development. These compounds exhibit a wide range of biological activities, and their synthesis is a key objective for many research programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming C-C bonds.[1][2] Its success is built on mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are relatively stable, readily prepared, and generally have a favorable environmental and toxicological profile.[2][3] This guide provides a detailed examination of the reaction conditions and protocols for the Suzuki-Miyaura coupling of 1-methylindole-2-boronate esters with various aryl halides, aimed at researchers and scientists in synthetic and medicinal chemistry.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5][6] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[4][6]

-

Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (Ar-X). This is typically the rate-determining step of the reaction.[1][4] This process oxidizes the palladium to a Pd(II) species. The reactivity of the aryl halide is crucial, with the bond strength dictating the ease of this step, following the general trend: I > OTf > Br >> Cl.[1]

-

Transmetalation : This step involves the transfer of the organic group (the 1-methylindolyl moiety) from the boron atom to the Pd(II) center. For this to occur, the organoboron compound must be activated by a base.[1][7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the indolyl group to the palladium, displacing the halide or other ligand.[7] The precise mechanism of transmetalation is complex and can be influenced by the specific base and solvent system used.[1]

-

Reductive Elimination : In the final step, the two organic groups (the aryl and the 1-methylindolyl) on the Pd(II) complex are coupled, forming the desired C-C bond and the 2-aryl-1-methylindole product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[1][4]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of the coupling reaction hinges on the careful selection of several key components. The choice of catalyst, ligand, base, and solvent system must be tailored to the specific reactivity of the aryl halide and the stability of the indole boronate.

| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, often effective but can be sensitive to air. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(0) or Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species. PdCl₂(dppf) is a robust pre-catalyst that is particularly effective for a wide range of substrates. |

| Ligand | Phosphines: PPh₃, P(tBu)₃, SPhos, XPhosN-Heterocyclic Carbenes (NHCs) | Ligands stabilize the palladium catalyst, prevent its decomposition into palladium black, and modulate its reactivity.[5] For less reactive aryl chlorides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often required to promote the difficult oxidative addition step. |

| Base | Inorganic: K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KFOrganic: Et₃N | The base is essential for activating the boronic ester for transmetalation.[7] Stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive coupling partners. The choice of base can be critical; for instance, fluoride ions (from KF) can be effective while minimizing side reactions with base-sensitive functional groups.[7] An aqueous solution of the base is typically used, creating a biphasic system that can be beneficial.[3] |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN), often with H₂O | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).[8] Aprotic polar solvents like DMF or dioxane are common. The addition of water can be crucial for dissolving the inorganic base and facilitating the formation of the key catalytic intermediates.[1][9] |

| Temperature | 80 - 120 °C | Most Suzuki couplings require heating to drive the reaction to completion, particularly for less reactive aryl bromides and chlorides. Microwave irradiation can be used to accelerate the reaction significantly.[10] |

Detailed Experimental Protocol: Coupling of 1-Methyl-2-(pinacolato)boronylindole with 4-Bromoanisole

This protocol provides a reliable, step-by-step method for a representative Suzuki-Miyaura coupling reaction.

Materials:

-

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 equiv)

-

4-Bromoanisole (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.02 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-methyl-2-(pinacolato)boronylindole (e.g., 257 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (e.g., 206 mg, 1.1 mmol, 1.1 equiv), and PdCl₂(dppf)·CH₂Cl₂ (e.g., 16.3 mg, 0.02 mmol, 0.02 equiv).

-

Inert Atmosphere : Seal the flask with a rubber septum, and purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent and Base Addition : Prepare a 2M aqueous solution of K₂CO₃. Degas this solution by bubbling nitrogen or argon through it for 15-20 minutes. Using a syringe, add anhydrous 1,4-dioxane (e.g., 5 mL) to the reaction flask, followed by the degassed 2M K₂CO₃ solution (e.g., 1.5 mL, 3.0 mmol, 3.0 equiv).

-

Heating and Monitoring : Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

-

Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, and separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).

-

Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-1-methyl-1H-indole.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Indole Boronic Esters in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Advantage of Indole Boronic Esters in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its functionalization is a critical step in the development of new therapeutic agents. Among the myriad of synthetic tools available, indole boronic acids and their corresponding esters have emerged as exceptionally versatile and valuable intermediates.[2] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have cemented their role in the efficient construction of complex molecular architectures.[2][3]

This guide provides an in-depth exploration of the synthesis and application of indole boronic esters, focusing on their practical implementation in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic rationale behind the synthetic choices and provide detailed, field-proven protocols for both the preparation of a key indole boronic ester intermediate and its subsequent application in the synthesis of a precursor to the targeted therapy drug, Trametinib.

The Power of C-H Borylation: A Direct Route to Indole Boronic Esters

Traditional methods for the synthesis of aryl boronic esters often involve multi-step sequences. However, the advent of transition-metal-catalyzed C-H activation has revolutionized this field, offering a more direct and atom-economical approach.[4] Iridium-catalyzed C-H borylation stands out as a particularly powerful method for the direct conversion of C-H bonds in indoles to C-B bonds with high regioselectivity.[5] The choice of directing groups on the indole nitrogen can steer the borylation to specific positions, providing access to a diverse range of functionalized building blocks.[6]

For the synthesis of a key intermediate for Trametinib, regioselective borylation at the C7 position of the indole ring is required. This can be achieved through a directed C-H borylation strategy.

Visualizing the Workflow: From Indole to a Key Pharmaceutical Intermediate

Caption: Workflow for the synthesis of a Trametinib intermediate.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Indole-7-boronic acid pinacol ester via Iridium-Catalyzed C-H Borylation

This protocol describes the regioselective synthesis of N-Boc-indole-7-boronic acid pinacol ester from N-Boc-indole using a ligand-free iridium catalyst. The Boc (tert-butyloxycarbonyl) group serves a dual purpose: it protects the indole nitrogen and directs the borylation to the C7 position.

Materials:

| Reagent/Solvent | Supplier | Purity |

| N-Boc-Indole | Commercially Available | >98% |

| Bis(pinacolato)diboron (B₂pin₂) | Commercially Available | >98% |

| [Ir(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer) | Commercially Available | >98% |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | Commercially Available | >98% |

| n-Heptane | Commercially Available | Anhydrous |

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add N-Boc-indole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), [Ir(cod)Cl]₂ (0.03 mmol, 3 mol%), and dtbbpy (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous n-heptane (5 mL) to the Schlenk tube.

-

Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for 16 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Boc-indole-7-boronic acid pinacol ester as a white solid.

Expected Yield: 70-80%

Causality Behind Experimental Choices:

-

Iridium Catalyst: [Ir(cod)Cl]₂ in combination with a bipyridine ligand like dtbbpy is a highly effective catalytic system for C-H borylation. The iridium center actively participates in the catalytic cycle that cleaves the C-H bond and facilitates the introduction of the boryl group.[5]

-

Directing Group: The bulky N-Boc group sterically directs the borylation to the less hindered C7 position of the indole ring.[6]

-

Solvent: n-Heptane is a non-coordinating solvent that is suitable for this reaction at elevated temperatures.

-

Inert Atmosphere: The reaction is sensitive to air and moisture, hence the use of a glovebox and Schlenk techniques is crucial for achieving high yields.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Trametinib Intermediate

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-indole-7-boronic acid pinacol ester with 2-fluoro-4-iodoaniline, a key starting material in the synthesis of Trametinib.[7]

Materials:

| Reagent/Solvent | Supplier | Purity |

| N-Boc-Indole-7-boronic acid pinacol ester | Prepared as in Protocol 1 | >95% |

| 2-Fluoro-4-iodoaniline | Commercially Available | >98% |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Commercially Available | >98% |

| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |

| 1,4-Dioxane | Commercially Available | Anhydrous |

| Deionized Water | Laboratory Supply | - |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add N-Boc-indole-7-boronic acid pinacol ester (1.0 mmol, 1.0 equiv), 2-fluoro-4-iodoaniline (1.1 mmol, 1.1 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Evacuate and backfill the Schlenk tube with nitrogen three times. Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

-

Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir for 12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-7-(2-fluoro-4-aminophenyl)indole.

Expected Yield: 80-90%

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and functional group tolerance.[2] The dppf ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

-

Base: Potassium carbonate is a commonly used base in Suzuki-Miyaura reactions. It activates the boronic ester for transmetalation to the palladium center.[2]

-

Solvent System: The mixture of dioxane and water is a standard solvent system for this reaction, providing good solubility for both the organic and inorganic reagents. Water also plays a role in the activation of the boronic ester.

-

Inert Atmosphere: While some Suzuki-Miyaura couplings can be performed in air, using a nitrogen atmosphere is good practice to prevent oxidation of the palladium catalyst and ensure reproducibility.

Data Summary: Reaction Parameters

| Reaction | Key Reagents | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) |

| C-H Borylation | N-Boc-Indole, B₂pin₂ | [Ir(cod)Cl]₂/dtbbpy | - | n-Heptane | 100 | 16 | 75 |

| Suzuki Coupling | Indole Boronic Ester, 2-Fluoro-4-iodoaniline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |

Conclusion and Future Outlook

Indole boronic esters are indispensable tools in the modern synthetic chemist's arsenal, particularly within the pharmaceutical industry. The direct C-H borylation methodology provides an efficient and elegant route to these valuable intermediates, while the subsequent Suzuki-Miyaura coupling allows for the rapid and predictable construction of complex biaryl structures. The protocols detailed herein for the synthesis of a key Trametinib intermediate exemplify the power and practicality of this approach. As the demand for novel and complex drug candidates continues to grow, the applications of indole boronic esters are set to expand even further, driving innovation in drug discovery for years to come.

References

-

Tobrman, T., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

Pan, Z., et al. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. Organic & Biomolecular Chemistry, 19(8), 1755-1759. [Link]

-

Qureshi, Z. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251. [Link]

-

Peko, T. C., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 61(5), 757-763. [Link]

-

Sweidan, K., et al. (2022). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ChemistryOpen, 11(9), e202200109. [Link]

-

Pan, Z., et al. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Publishing. [Link]

-

Dalmás, D. A., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223. [Link]

-

Shaikh, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3768. [Link]

-

Bhale, P. S., et al. (2021). Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones. Anticancer Agents in Medicinal Chemistry, 21(16), 2216-2223. [Link]

-

ResearchGate. (2021). Scheme 9. Laboratory-scale synthesis of trametinib (55). [Link]

-

Al-Hourani, B. J., et al. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Molecules, 29(9), 2095. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

-

Deshmukh, M. B. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

-

Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. [Link]

- Google Patents. (n.d.).

-

Angello, N. H., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]

-

ResearchGate. (2015). Expedient synthesis of indoles from N-Boc arylhydrazines. [Link]

-

Al-Zoubi, R. M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2043. [Link]

-

Peko, T. C., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PubMed. [Link]

-

Sperry, J. B., & Wright, D. L. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. PubMed. [Link]

-

Mkhalid, I. A. I., et al. (2010). Iridium-Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 49(43), 7953-7956. [Link]

-

Ghaffar, T., et al. (2023). Synthesis and Structural Characterization of Copper Complexes Containing “R-Substituted” Bis-7-Azaindolyl Borate Ligands. Molecules, 28(12), 4791. [Link]

-

Mkhalid, I. A. I., et al. (2010). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 49(43), 7953-7956. [Link]

-

Sperry, J. B., & Wright, D. L. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. Organic & Biomolecular Chemistry, 10(21), 4139-4142. [Link]

Sources

- 1. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole

Introduction: This technical guide provides in-depth troubleshooting advice and frequently asked questions for the purification of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole (C₁₄H₁₈BNO₂), a key building block in synthetic chemistry, particularly for drug development leveraging Suzuki-Miyaura cross-coupling reactions.[1] The purity of this boronic ester is paramount for the success of subsequent transformations, as impurities can significantly hinder catalytic activity and lead to inconsistent results.[2] This document is designed to equip researchers with the necessary knowledge to overcome common purification challenges, ensuring the integrity and reactivity of their material.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.

Question 1: I'm observing a significantly low yield after column chromatography. What are the likely causes and how can I mitigate this?

Answer: Low recovery of your target compound is a common issue that can typically be attributed to two primary factors: on-column degradation (hydrolysis) or suboptimal chromatographic conditions.

-

Causality 1: Hydrolysis on Silica Gel. While neopentyl glycol boronic esters are more robust than their corresponding boronic acids, they are not entirely immune to hydrolysis, especially on acidic stationary phases like standard silica gel.[3] The slightly acidic nature of silica can catalyze the cleavage of the boronic ester back to the more polar 1-methyl-1H-indole-2-boronic acid. This newly formed polar compound will have a much higher affinity for the silica gel, leading to streaking, difficult elution, and ultimately, poor recovery.

-

Troubleshooting Steps:

-

Neutralize the Stationary Phase: Before loading your sample, consider pre-treating your silica gel column. This can be done by flushing the packed column with your eluent system containing a small amount (0.1-1%) of a neutral or basic modifier like triethylamine (TEA) or ammonia.[4] This will neutralize the acidic sites on the silica surface, minimizing the risk of hydrolysis.

-

Use Anhydrous Solvents: Ensure that all solvents used for chromatography are thoroughly dried. Water is a key reactant in the hydrolysis of the ester.

-

Consider Alternative Stationary Phases: If hydrolysis remains a persistent issue, switching to a more inert stationary phase, such as neutral alumina, can be an effective solution.

-

Optimize Eluent Polarity: The goal is to find a solvent system that provides good separation between your product and impurities without being overly polar, which can increase the contact time with the stationary phase and the risk of degradation. A gradient of ethyl acetate in hexanes is a common starting point.

-

-

Causality 2: Irreversible Adsorption. The indole nitrogen can interact strongly with the silica surface, leading to irreversible binding and loss of product.

-

Troubleshooting Steps:

-

Modifier Addition: As mentioned above, adding a small percentage of a base like triethylamine to your eluent can competitively bind to the active sites on the silica, preventing your product from adsorbing too strongly.[4]

-

Question 2: My final product is contaminated with residual bis(neopentyl glycolato)diboron. How can I remove it?

Answer: The presence of excess bis(neopentyl glycolato)diboron is a frequent challenge, as it is often used in excess during the borylation reaction to drive it to completion.[5] Its removal can be difficult due to its physical properties.

-

Causality: This impurity can co-elute with the desired product during chromatography or co-precipitate during crystallization, making separation challenging.[5]

-

Troubleshooting Steps:

-

Optimized Column Chromatography: A shallow elution gradient can improve the resolution between your product and the diboron reagent. Monitor the fractions carefully using thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate) to identify and isolate the pure product fractions.

-

Recrystallization/Trituration: This is often the most effective method. Since the target compound is a solid, recrystallization can be highly effective.[5]

-

Solvent Screening: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane).

-

Procedure: Dissolve the crude material in a minimal amount of the hot "good" solvent and slowly add the "bad" solvent until you observe turbidity. Allow the solution to cool slowly to promote the formation of pure crystals.

-

-

Kugelrohr Distillation (for thermally stable oils): If the product were an oil and thermally stable, Kugelrohr distillation under high vacuum could be an option, although it is less common for this specific compound.[4]

-

Question 3: My purified boronic ester performs poorly in a subsequent Suzuki-Miyaura coupling reaction. What could be the problem?

Answer: Poor performance in a downstream application like a Suzuki-Miyaura coupling is almost always linked to the purity of the boronic ester.[2]

-

Causality 1: Inhibitory Impurities. Trace impurities can act as catalyst poisons.

-

Boronic Acid: The presence of the corresponding boronic acid, formed via hydrolysis, can sometimes lead to different reaction kinetics or side reactions.

-

Unreacted Starting Material: Residual halide starting material from the borylation step can interfere with the desired cross-coupling.

-

Borinic Acids: These byproducts (R₂B-OH) can form during synthesis and are known to be problematic in coupling reactions.[6]

-

-

Troubleshooting Steps:

-

Re-purification: The most straightforward solution is to re-purify the material using one of the methods described above (e.g., chromatography with a modifier, followed by recrystallization).

-

Purity Analysis: Before proceeding with the coupling reaction, confirm the purity of your boronic ester using analytical techniques such as ¹H NMR, ¹¹B NMR, and LC-MS. In the ¹H NMR, look for the absence of signals corresponding to impurities.

-

-

Causality 2: Inactive Transmetalating Species. The neopentyl glycol ester must be activated, typically by a base, to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] While generally stable, these esters can be less reactive than the corresponding boronic acids.[2][7]

-

Troubleshooting Steps:

-

Reaction Conditions: Ensure your Suzuki-Miyaura reaction conditions (catalyst, ligand, base, solvent) are optimized for boronic esters. Stronger bases or higher temperatures may be required compared to reactions with boronic acids.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended general purification strategy for this compound? A combination of column chromatography followed by recrystallization is the most robust method to achieve high purity. Chromatography serves to remove the bulk of impurities, while recrystallization is excellent for removing trace contaminants and achieving analytical purity.[4][5]

Q2: How should I store the purified this compound? Store the compound in an inert atmosphere (argon or nitrogen), in a tightly sealed container, and in a freezer at or below -20°C.[8] This minimizes exposure to moisture and air, preventing slow hydrolysis and oxidation over time.

Q3: Is this compound stable on silica gel? Generally, neopentyl glycol boronate esters exhibit good stability on silica gel, certainly more so than free boronic acids.[3] However, as detailed in the troubleshooting guide, prolonged exposure or the presence of moisture can lead to some degradation. The use of a neutralized silica gel or a short, quick chromatographic separation is recommended.

Q4: Can I convert the neopentyl glycol ester back to the boronic acid if needed? Yes, this is possible through hydrolysis. A common method involves stirring the boronic ester in a biphasic system, such as diethyl ether and aqueous acid (e.g., 1M HCl), followed by extraction. However, this process itself may require purification of the resulting boronic acid.

Part 3: Experimental Protocol & Workflow

Standard Purification Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying the crude product.

-

Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.

-

Solvent Removal: Gently remove the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained. This dry-loading method generally provides better separation than loading the sample as a concentrated liquid.

-

Column Packing:

-

Select a column of appropriate size for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

-

Pack the column with silica gel using a hexane/ethyl acetate mixture as the eluent.

-

-

Sample Loading: Carefully add the prepared dry-loaded sample to the top of the packed column, ensuring a flat, even surface.

-

Elution:

-

Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

-

Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10, etc.) to elute the compounds.

-

Expert Tip: The target compound is moderately polar. A shallow gradient will provide the best separation from less polar impurities (like starting materials) and more polar impurities (like hydrolyzed boronic acid).

-

-

Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate to visualize the spots.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified boronic ester.

Data Summary Table

| Parameter | Typical Value/Range | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for most organic purifications. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good selectivity for a wide range of compound polarities. |

| Gradient Profile | Start at 2% EtOAc, increase to 20% | Allows for separation of non-polar impurities before eluting the product. |

| Modifier | 0.1-0.5% Triethylamine (TEA) | Neutralizes acidic silica sites to prevent product degradation.[4] |

| Loading Method | Dry Loading | Provides superior resolution compared to wet loading. |

Purification Workflow Diagram

The following diagram illustrates the logical flow from the crude reaction mixture to the final, pure product, ready for downstream applications.

Caption: Workflow for the purification and quality control of the target boronic ester.

References

-

How to purify boronic acids/boronate esters? - ResearchGate. (2016). Retrieved from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8572–8583. Available from: [Link]

-

Steel, D., & Fallis, I. A. (2012). Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2429. Available from: [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2019). ResearchGate. Retrieved from [Link]

- Hogsed, M. J. (1958). Purification of neopentylglycol by azeotropic distillation. U.S. Patent No. 2,865,819. Washington, DC: U.S. Patent and Trademark Office.

-

Impurities in Arylboronic Esters Induce Persistent Afterglow. (2021). ResearchGate. Retrieved from [Link]

-

Sokołowska, J., & Szymańska, I. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1731. Available from: [Link]